
AT7867: A Technical Guide to its Role in the
Akt/p70S6K Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AT7867

Cat. No.: B1666108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AT7867, a potent, orally bioavailable,

ATP-competitive inhibitor of the serine/threonine kinases Akt and p70 S6 kinase (p70S6K). This

document details its mechanism of action, its impact on the Akt/p70S6K signaling pathway,

quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction: The Akt/p70S6K Signaling Axis and the
Advent of AT7867
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling

pathway is a critical regulator of numerous cellular processes, including cell growth,

proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a

wide range of human cancers, making its components attractive targets for therapeutic

intervention.[2][3][4] Akt (also known as Protein Kinase B) is a central node in this pathway,

with three closely related isoforms (Akt1, Akt2, and Akt3).[2] Downstream of Akt, the p70S6K

plays a crucial role in protein synthesis and cell growth.[2]

AT7867 has emerged as a novel small molecule inhibitor that uniquely targets both Akt and

p70S6K.[2][3] This dual inhibitory action presents a promising strategy for a more

comprehensive blockade of the PI3K/Akt signaling cascade, potentially overcoming resistance

mechanisms associated with single-target inhibitors.[3] Developed through fragment-based

lead discovery and structure-based drug design, AT7867 has demonstrated potent anti-
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proliferative and pro-apoptotic effects in various cancer cell lines and in vivo tumor models.[2]

[3]

Mechanism of Action of AT7867
AT7867 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Akt and

p70S6K, thereby preventing the phosphorylation of their downstream substrates.[3][5] By

inhibiting Akt, AT7867 blocks the phosphorylation of key substrates such as Glycogen

Synthase Kinase 3β (GSK3β) and the pro-apoptotic transcription factors of the Forkhead box O

(FoxO) family.[2] The inhibition of p70S6K by AT7867 leads to a reduction in the

phosphorylation of the S6 ribosomal protein (S6RP), a key component of the translational

machinery.[2][3] This dual blockade effectively shuts down critical downstream signaling events

that promote cell survival and proliferation.[2]

Quantitative Data Summary
The following tables summarize the in vitro potency and anti-proliferative activity of AT7867
across various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Potency of AT7867

Kinase IC50 (nM)

Akt1 32

Akt2 17

Akt3 47

p70S6K 85

PKA 20

Data compiled from multiple sources.[5][6][7][8]

Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM)

MES-SA Uterine Sarcoma 0.94

MCF-7 Breast Cancer 1.86

HCT116 Colon Cancer 1.76

HT29 Colon Cancer 3.04

MDA-MB-468 Breast Cancer 2.26

U87MG Glioblastoma 8.22

PC-3 Prostate Cancer 10.37

DU145 Prostate Cancer 11.86

Data represents the mean from multiple experiments.[2][5][6]

Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathway and a typical experimental workflow

are provided below.
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Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition by AT7867.
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Caption: A typical experimental workflow for evaluating the efficacy of AT7867.

Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity

of AT7867.
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In Vitro Kinase Assay (Radiometric Filter Binding
Format)
This protocol is for determining the IC50 value of AT7867 against a target kinase, such as Akt2

or p70S6K.[5]

Materials:

Recombinant human Akt2 or p70S6K enzyme

Peptide substrate (e.g., Aktide-2T for Akt2)

AT7867 (dissolved in DMSO)

Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA,

15 mM MgCl2, 1 mM sodium orthovanadate, 1 mM DTT, 10 µg/mL bovine serum albumin)

[γ-33P]ATP

96-well plates

Filter paper

Scintillation counter

Procedure:

Prepare serial dilutions of AT7867 in DMSO.

In a 96-well plate, add the kinase, peptide substrate, and AT7867 (or DMSO for control) to

the kinase assay buffer.

Initiate the reaction by adding [γ-33P]ATP.

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the

reaction is in the linear range.

Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Transfer the reaction mixture to a filter paper and wash extensively to remove

unincorporated [γ-33P]ATP.

Measure the radioactivity on the filter paper using a scintillation counter.

Calculate the percentage of kinase inhibition for each AT7867 concentration relative to the

DMSO control.

Determine the IC50 value by fitting the data to a four-parameter logistic curve using

appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (Alamar Blue Assay)
This protocol measures the effect of AT7867 on the proliferation of cancer cell lines.[2]

Materials:

Human cancer cell lines (e.g., U87MG, MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

AT7867 (dissolved in DMSO)

Alamar Blue reagent

96-well microplates

Plate reader capable of measuring fluorescence or absorbance

Procedure:

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow

them to adhere overnight.

Prepare serial dilutions of AT7867 in complete cell culture medium.

Remove the existing medium from the cells and add the medium containing different

concentrations of AT7867 (or DMSO for vehicle control).
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Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

Add Alamar Blue reagent to each well (typically 10% of the well volume) and incubate for 2-4

hours at 37°C.

Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm)

using a plate reader.

Calculate the percentage of cell proliferation inhibition for each AT7867 concentration

relative to the vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the log of the

AT7867 concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phosphorylation Analysis
This protocol is used to assess the effect of AT7867 on the phosphorylation of downstream

targets of Akt and p70S6K.[2]

Materials:

Human cancer cell lines

AT7867 (dissolved in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels

Transfer apparatus and membranes (e.g., PVDF)

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-GSK3β (Ser9), anti-

phospho-S6RP (Ser235/236), and total protein antibodies for loading controls)

HRP-conjugated secondary antibodies
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Chemiluminescent substrate

Imaging system

Procedure:

Plate cells and allow them to adhere.

Treat the cells with various concentrations of AT7867 for a specified time (e.g., 1-2 hours).

Lyse the cells in lysis buffer and quantify the protein concentration.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels and a loading control.

Conclusion
AT7867 is a potent dual inhibitor of Akt and p70S6K, demonstrating significant anti-proliferative

and pro-apoptotic activity in a variety of cancer models. Its ability to concurrently block two key

nodes in the PI3K/Akt/mTOR pathway underscores its potential as a valuable tool for cancer
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research and a promising candidate for further therapeutic development. The experimental

protocols provided in this guide offer a framework for the robust evaluation of AT7867 and

other kinase inhibitors targeting this critical signaling cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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